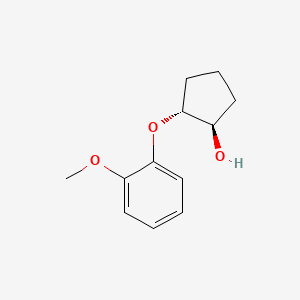

Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol

Description

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol |

InChI |

InChI=1S/C12H16O3/c1-14-11-6-2-3-7-12(11)15-10-8-4-5-9(10)13/h2-3,6-7,9-10,13H,4-5,8H2,1H3/t9-,10-/m1/s1 |

InChI Key |

XNMFHEMQLBEGLX-NXEZZACHSA-N |

Isomeric SMILES |

COC1=CC=CC=C1O[C@@H]2CCC[C@H]2O |

Canonical SMILES |

COC1=CC=CC=C1OC2CCCC2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and 2-methoxyphenol as starting materials.

Formation of Intermediate: Cyclopentanone undergoes a reaction with 2-methoxyphenol in the presence of a base to form an intermediate compound.

Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to modify the cyclopentane ring or the methoxyphenoxy group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Modified cyclopentane derivatives.

Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Stereochemical Control: The use of chiral boron reagents (e.g., (+)-IpcBH2) enables high enantioselectivity (92% yield for furan derivative), whereas non-chiral methods (e.g., BH3·Me2S) yield racemic or trans products .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (C₁₂H₁₆O₃, ~208.25 g/mol) is heavier than furan derivatives (C₁₀H₁₂O₂, ~164.20 g/mol) and methylsulfanyl analogues (C₆H₁₂OS, ~132.22 g/mol). The methoxyphenoxy group likely increases hydrophobicity, affecting membrane permeability and bioavailability.

- NMR Data : For (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol, ¹³C NMR (75 MHz, CDCl₃) data confirm stereochemistry and substituent positioning, a critical reference for validating the target compound’s structure .

Biological Activity

Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol is a chiral compound that exhibits a range of biological activities due to its unique structural features. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

- CAS Number : 7429-45-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular responses and lead to therapeutic effects.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that regulate various physiological processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. A study indicated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Antioxidant Properties

The compound also shows promising antioxidant activity. In vitro assays have revealed that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage associated with various diseases.

Anti-inflammatory Effects

In animal models, this compound has been observed to reduce inflammation markers significantly. Its administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Study 2: Antioxidant Activity Assessment

The antioxidant capacity was assessed using DPPH radical scavenging assay. The compound exhibited a scavenging effect comparable to well-known antioxidants like ascorbic acid.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Study 3: Anti-inflammatory Response

In a controlled trial involving mice subjected to inflammatory stimuli, the administration of this compound led to significant reductions in paw edema and serum levels of inflammatory markers.

Q & A

Q. What are the key synthetic strategies for achieving stereoselective synthesis of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclopentan-1-ol?

- Methodological Answer : The synthesis typically involves chiral induction via asymmetric hydroboration. For example, (+)-IpcBH₂ (a chiral borane reagent) can be used to functionalize cyclopentene derivatives at low temperatures (-25°C), followed by oxidation with H₂O₂/NaOH to yield the desired stereoisomer with high enantiomeric excess (e.g., 92% yield reported for analogous compounds) . Key steps include:

- Temperature control (-25°C to 0°C) to minimize racemization.

- Use of stabilizing solvents (e.g., THF) and slow addition of oxidizing agents.

- Purification via column chromatography or recrystallization to isolate the (1R,2R) configuration.

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify diastereotopic protons and coupling constants (e.g., values) to infer relative configuration .

- X-ray Crystallography : Definitive confirmation of absolute configuration, especially for crystalline derivatives .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to validate enantiopurity .

Q. How does the methoxyphenoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methoxy group activates the phenoxy ring toward electrophilic substitution but sterically hinders nucleophilic attack at the cyclopentanol oxygen. Reactivity can be probed via:

- Kinetic Studies : Comparing reaction rates with analogs lacking the methoxy group.

- Computational Modeling : DFT calculations to map electron density and steric effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) values for this compound across studies?

- Methodological Answer : Contradictions may arise from variations in chiral catalysts, reaction scales, or analytical methods. Strategies include:

- Standardized Protocols : Replicating reactions under identical conditions (e.g., catalyst loading, temperature).

- Cross-Validation : Using multiple analytical techniques (e.g., chiral HPLC, optical rotation) to confirm ee .

- Mechanistic Studies : Investigating competing pathways (e.g., borane dissociation) that reduce stereocontrol .

Q. What computational approaches are effective in predicting the biological activity of stereoisomers of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) to assess binding affinity differences between (1R,2R) and other stereoisomers .

- Pharmacophore Modeling : Identify critical structural features (e.g., hydrogen-bond donors from the cyclopentanol group) driving activity.

- MD Simulations : Track conformational stability in biological membranes or solvent environments .

Q. What are the implications of the compound’s stereochemistry on its metabolic stability in vivo?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes to compare oxidation rates of (1R,2R) vs. (1S,2S) isomers.

- Isotope Labeling : Use C-labeled analogs to trace metabolic pathways via LC-MS.

- Enzyme Inhibition Studies : Test stereospecific inhibition of cytochrome P450 isoforms .

Safety and Regulatory Considerations

Q. What toxicological profiling strategies are recommended for academic studies involving this compound?

- Methodological Answer :

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains.

- Aquatic Toxicity : Follow OECD guidelines (e.g., Test No. 201) to evaluate ecotoxicological risks, referencing frameworks like the IFRA Standards for analogous cyclopentanols .

- Skin Sensitization : Use QRA2 (Quantitative Risk Assessment 2) models for fragrance-related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.